2,5-Dibromo-3,4,6-trifluorophenol
Overview
Description
2,5-Dibromo-3,4,6-trifluorophenol is a halogenated phenol with the molecular formula C₆HBr₂F₃O and a molecular weight of 305.87 g/mol . This compound is characterized by the presence of bromine and fluorine atoms on the phenol ring, which imparts unique chemical properties and reactivity. It is primarily used in research and industrial applications due to its distinctive structure and reactivity.
Preparation Methods
The synthesis of 2,5-Dibromo-3,4,6-trifluorophenol typically involves the bromination and fluorination of phenol derivatives. One common method includes the bromination of 3,4,6-trifluorophenol using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2,5-Dibromo-3,4,6-trifluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of substituted phenol derivatives.
Oxidation and Reduction: The phenol group can be oxidized to form quinones or reduced to form hydroquinones, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common reagents used in these reactions include bromine, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Dibromo-3,4,6-trifluorophenol is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its derivatives are used in the study of enzyme inhibition and as probes for biological assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-3,4,6-trifluorophenol involves its interaction with molecular targets through its halogen atoms and phenol group. The bromine and fluorine atoms can form halogen bonds with biological molecules, influencing their activity and function . The phenol group can participate in hydrogen bonding and other interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
2,5-Dibromo-3,4,6-trifluorophenol can be compared with other halogenated phenols such as:
2,4,6-Tribromophenol: Similar in structure but lacks fluorine atoms, resulting in different reactivity and applications.
2,3,5,6-Tetrafluorophenol: Contains more fluorine atoms but no bromine, leading to distinct chemical properties and uses.
2,3,4,5,6-Pentafluorophenol: Fully fluorinated phenol with unique reactivity compared to partially fluorinated derivatives.
The uniqueness of this compound lies in its combination of bromine and fluorine atoms, which imparts a balance of reactivity and stability, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
2,5-dibromo-3,4,6-trifluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBr2F3O/c7-1-3(9)4(10)2(8)6(12)5(1)11/h12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDBPLLKPZOQSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)F)F)Br)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBr2F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378824 | |
Record name | 2,5-dibromo-3,4,6-trifluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5510-39-4 | |
Record name | 2,5-dibromo-3,4,6-trifluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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